3-methyl-1H-pyrazole-4-carbonitrile

Description

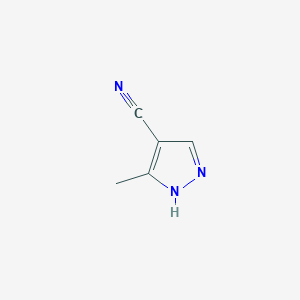

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHYNBAKHDSUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362548 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131661-41-1 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-methyl-1H-pyrazole-4-carbonitrile starting materials

An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-pyrazole-4-carbonitrile: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a pivotal heterocyclic building block in modern drug discovery and development. Pyrazole derivatives are integral to a wide array of pharmaceuticals, and the specific substitution pattern of this target molecule offers significant versatility for further chemical elaboration.[1][2] This document is structured for researchers, chemists, and drug development professionals, offering an in-depth analysis of the foundational synthetic principles, a detailed exploration of the most efficient starting materials and reaction pathways, step-by-step experimental protocols, and a discussion of alternative methodologies. The core focus is on the cyclocondensation reaction, a robust and widely adopted method for pyrazole ring formation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in the design of therapeutic agents. Blockbuster drugs such as the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the anti-obesity drug Rimonabant all feature a pyrazole core, highlighting the broad therapeutic applicability of this heterocycle.[3][4]

This compound, in particular, serves as a highly versatile intermediate. The methyl group at the C3 position and the carbonitrile function at the C4 position provide orthogonal handles for subsequent chemical modifications, making it an ideal precursor for constructing complex molecular architectures, including fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[5]

Foundational Principle: The Cyclocondensation Pathway

The most classic and reliable method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[1][3] This approach, rooted in the pioneering work of Knorr, involves the sequential nucleophilic attack of the two nitrogen atoms of hydrazine onto two electrophilic carbon centers, followed by dehydration to form the aromatic pyrazole ring.[6]

The choice of the 1,3-dielectrophile is critical as it dictates the final substitution pattern on the pyrazole ring. These precursors can be 1,3-diketones, β-ketoesters, α,β-unsaturated ketones, or functional equivalents that possess two electrophilic sites separated by a single carbon atom.[6][7]

Caption: The fundamental cyclocondensation reaction for pyrazole synthesis.

Primary Synthetic Route: From an Activated Acrylonitrile Precursor

The most direct and efficient synthesis of this compound utilizes a specifically designed α,β-unsaturated nitrile that incorporates the required methyl and nitrile functionalities. The key starting material for this pathway is 2-cyano-3-ethoxy-2-butenenitrile (commonly derived from ethyl acetoacetate) or, more commonly in practice, an intermediate formed from precursors that build this structure in situ. A highly effective and analogous method involves the reaction of hydrazine with (1-ethoxyethylidene)malononitrile .

This precursor contains all the necessary carbon atoms and functional groups arranged in a manner that facilitates regioselective cyclization with hydrazine.

Reaction Mechanism

The reaction proceeds through a well-established addition-elimination mechanism:

-

Michael Addition: The more nucleophilic nitrogen of hydrazine attacks the β-carbon of the activated double bond. This is the initial carbon-nitrogen bond formation step.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on the nitrile carbon.

-

Tautomerization & Aromatization: The resulting five-membered ring intermediate undergoes tautomerization and subsequent elimination of ethanol and water to yield the stable, aromatic this compound.

Caption: Step-wise workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous pyrazole syntheses and should be adapted and optimized based on laboratory conditions and scale.[8][9]

Materials:

-

Ethyl acetoacetate

-

Malononitrile

-

Triethyl orthoacetate

-

Acetic anhydride

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Deionized water

Procedure:

Step 1: Synthesis of the Intermediate (1-Ethoxyethylidene)malononitrile

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq) and triethyl orthoacetate (1.1 eq).

-

Add acetic anhydride (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 120-130 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature. Remove the volatile components (acetic anhydride, ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude intermediate, which can often be used directly in the next step.

Step 2: Cyclocondensation to form this compound

-

Dissolve the crude intermediate from Step 1 in absolute ethanol (5-10 mL per gram of intermediate) in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the intermediate by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

-

If precipitation is slow, slowly add cold water to the reaction mixture until a solid forms.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by cold water.

-

Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Yield | 75-90% | Dependent on purity of starting materials and reaction scale. |

| Reaction Time | 6-10 hours (total) | Can be optimized with temperature control. |

| Purity (crude) | >95% | Often high due to precipitation from the reaction mixture. |

| Melting Point | ~148-150 °C | Literature values should be consulted for confirmation. |

| Solvent | Ethanol | Provides good solubility for reactants and allows for product precipitation upon cooling. |

Alternative Synthetic Approaches

While the primary route is highly effective, other methods can be employed, particularly in the context of library synthesis or when alternative starting materials are more accessible.

Three-Component Reaction

One-pot, three-component reactions are highly valued for their efficiency.[10][11][12] In principle, this compound could be synthesized from acetaldehyde, malononitrile, and hydrazine.

-

Knoevenagel Condensation: Acetaldehyde and malononitrile react to form ethylidenemalononitrile.

-

Michael Addition & Cyclization: Hydrazine adds to the ethylidenemalononitrile intermediate, which then cyclizes and aromatizes to form the pyrazole.

Causality and Challenges: This route often suffers from poor regioselectivity and can lead to the formation of 5-amino-pyrazole derivatives as major byproducts.[13][14] The initial condensation and subsequent cyclization must be carefully controlled to favor the desired isomer.

Synthesis from Dicyanoketene Acetal

Another viable set of starting materials involves the use of ketene dithioacetals, such as those derived from the reaction of carbon disulfide and acetylacetone, followed by alkylation. These intermediates can then be reacted with hydrazine to yield the pyrazole core. This method offers flexibility but involves more synthetic steps compared to the primary route.[15]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the cyclocondensation of hydrazine with an activated acrylonitrile precursor, such as (1-ethoxyethylidene)malononitrile. This method is high-yielding, proceeds under mild conditions, and provides excellent regiochemical control, making it ideal for both laboratory-scale synthesis and potential scale-up. The straightforward nature of the reaction, coupled with the accessibility of the starting materials, ensures that this valuable building block remains readily available to the scientific community for the continued development of novel therapeutics and other advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

The Definitive Spectroscopic Guide to 3-Methyl-1H-pyrazole-4-carbonitrile: A Core Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a cornerstone of innovation. Its inherent biological activities and versatile chemical nature make it a privileged structure in the design of novel therapeutic agents. Among its many derivatives, 3-methyl-1H-pyrazole-4-carbonitrile emerges as a pivotal building block, offering a unique combination of structural rigidity and functional handles for further chemical elaboration. This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the identity and purity of this critical compound. Understanding these spectral signatures is paramount for researchers and scientists dedicated to the meticulous process of drug design and development.

Unveiling the Molecular Architecture: A Multi-Spectroscopic Approach

The unequivocal identification of this compound, with a molecular formula of C₅H₅N₃ and a molecular weight of 107.11 g/mol , relies on a synergistic application of modern spectroscopic techniques.[1] Each method provides a unique piece of the structural puzzle, and together they create a detailed molecular portrait. The relationship between these techniques and the information they provide is illustrated below.

Caption: Interconnectivity of spectroscopic techniques for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~13.5 (broad) | br s | 1H | N-H |

| 2 | ~8.0 | s | 1H | C5-H |

| 3 | ~2.4 | s | 3H | -CH₃ |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

The broad singlet observed at a significantly downfield shift (~13.5 ppm) is characteristic of the N-H proton of the pyrazole ring. Its breadth is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular hydrogen bonding. The singlet at ~8.0 ppm is assigned to the lone proton on the pyrazole ring at the C5 position. Its singlet nature indicates no adjacent protons for coupling. The upfield singlet at ~2.4 ppm corresponds to the three protons of the methyl group at the C3 position.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~145 | C3 |

| 2 | ~138 | C5 |

| 3 | ~115 | C≡N |

| 4 | ~90 | C4 |

| 5 | ~12 | -CH₃ |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

The quaternary carbon C3, attached to two nitrogen atoms, is the most deshielded carbon of the pyrazole ring, appearing around 145 ppm. The C5 carbon, bonded to a single nitrogen and a proton, resonates at approximately 138 ppm. The carbon of the nitrile group (C≡N) typically appears in the 115-125 ppm range. The C4 carbon, to which the nitrile is attached, is found further upfield around 90 ppm. The methyl carbon provides the most upfield signal at ~12 ppm.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Caption: A streamlined workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Medium, Broad | N-H Stretch |

| ~2900-3000 | Weak-Medium | C-H Stretch (Aromatic and Alkyl) |

| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1500-1600 | Medium | C=N and C=C Stretch (Pyrazole Ring) |

Interpretation and Causality:

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption around 2230 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The broad absorption in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration, with the broadening due to hydrogen bonding. The weaker absorptions in the 2900-3000 cm⁻¹ range are attributed to the C-H stretching of the methyl group and the pyrazole ring. The absorptions in the fingerprint region, particularly between 1500-1600 cm⁻¹, correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 107.0483 (calculated for C₅H₅N₃)

-

Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of HCN or N₂. For this compound, characteristic fragments would likely arise from the loss of the nitrile group (CN) or cleavage of the pyrazole ring.

Interpretation and Causality:

The molecular ion peak at m/z 107 confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition. The fragmentation pattern can further corroborate the proposed structure. For instance, the loss of a hydrogen atom followed by the expulsion of two nitrogen molecules is a common fragmentation pathway for pyrazoles.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the low ppm or ppb range, depending on the sensitivity of the instrument.

Data Acquisition:

-

The sample is introduced into the ion source where it is vaporized and ionized.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion: A Foundation for Future Discovery

The spectroscopic data presented in this guide provide a definitive fingerprint for this compound. A thorough understanding and application of these analytical techniques are fundamental for any researcher working with this versatile building block. By ensuring the identity and purity of starting materials, scientists can proceed with confidence in the synthesis of more complex molecules with the potential to become the next generation of innovative therapeutics. The protocols and interpretations detailed herein serve as a self-validating system, empowering researchers to consistently and accurately characterize this important chemical entity.

References

solubility of 3-methyl-1H-pyrazole-4-carbonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-methyl-1H-pyrazole-4-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data summary, this document elucidates the fundamental physicochemical principles governing its dissolution in various organic solvents. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties to build a predictive framework for solubility. This guide also includes a detailed, field-proven protocol for the experimental determination of solubility, ensuring that researchers can validate these principles in their own laboratories. The content is structured to provide not just data, but a deep, mechanistic understanding essential for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Significance of this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The unique combination of a methyl group, a nitrile moiety, and the pyrazole core imparts specific electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1][2] Understanding its solubility is a critical first step in its practical application.[3] Poor solubility can hinder reaction kinetics, complicate purification processes like crystallization, and create significant challenges in formulation and bioavailability for final drug products. This guide serves to demystify the solubility behavior of this important compound.

Physicochemical Properties:

-

Molecular Formula: C₅H₅N₃[4]

-

Molecular Weight: 107.11 g/mol [4]

-

Appearance: Typically a white to off-white solid.

-

Core Structure: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.[5][6] The dissolution process requires overcoming the lattice energy of the solid (solute-solute interactions) and disrupting the intermolecular forces within the solvent (solvent-solvent interactions) to form new, energetically favorable solute-solvent interactions.[5] The foundational principle is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][7]

Let's analyze the molecular structure of this compound to understand its interaction potential.

Caption: Molecular structure and key sites for intermolecular interactions.

Analysis of Functional Groups:

-

Pyrazole Ring (N-H Group): The secondary amine (N-H) in the pyrazole ring is a potent hydrogen bond donor. This is a critical feature that strongly suggests favorable interactions with solvents capable of accepting hydrogen bonds (e.g., alcohols, ethers, ketones).[6]

-

Pyrazole Ring (sp² Nitrogens): The other nitrogen atom in the ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment. The nitrogen atom's lone pair also makes it an effective hydrogen bond acceptor. This group significantly enhances the molecule's overall polarity.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will primarily engage in weaker London dispersion forces. Its small size, however, means its influence is limited compared to the highly polar functional groups.[5][7]

Collectively, these features render this compound a polar molecule with both hydrogen bond donating and accepting capabilities.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the molecular features identified above, we can predict the solubility of this compound across different solvent classes.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol (CH₃OH) | Polar Protic | High | Methanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the pyrazole N-H, ring nitrogens, and nitrile group. |

| Ethanol (C₂H₅OH) | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding. Solubility may be slightly lower due to the larger nonpolar ethyl group.[5] |

| Acetone (CH₃COCH₃) | Polar Aprotic | High | The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with the pyrazole N-H. Strong dipole-dipole interactions are also present. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate to High | As a polar aprotic solvent, it engages in strong dipole-dipole interactions with the nitrile group. It is a weaker H-bond acceptor than acetone. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar solvent with a strong hydrogen bond accepting carbonyl group, making it an excellent solvent for polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar solvent and a strong hydrogen bond acceptor, capable of disrupting the crystal lattice of the solute effectively. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | Possesses hydrogen bond accepting carbonyl groups but also a larger nonpolar component, leading to intermediate polarity and solubility. |

| Dichloromethane (DCM) | Moderately Polar | Low to Moderate | Lacks hydrogen bonding capability and is less polar than the solvents listed above. Solvation relies on weaker dipole-dipole interactions. |

| Toluene | Nonpolar Aromatic | Low / Insoluble | The significant mismatch in polarity and the inability of toluene to form hydrogen bonds result in weak solute-solvent interactions. |

| Hexane | Nonpolar Aliphatic | Insoluble | Dominated by weak London dispersion forces, which are insufficient to overcome the strong intermolecular forces within the polar solute's crystal lattice.[5][6] |

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

This protocol describes a robust and reliable method for quantifying the solubility of this compound. The principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then determine the concentration of the dissolved solute in the supernatant.

Caption: Workflow for experimental solubility determination.

A. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated positive displacement pipettes or glass syringes

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Heating block or vacuum oven for solvent evaporation

-

High-Performance Liquid Chromatography (HPLC) system (for an alternative, more sensitive quantification method)

B. Step-by-Step Procedure

-

Preparation: To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the desired solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium, which is visually confirmed.

-

Sealing: Tightly cap the vials to prevent solvent evaporation, especially with volatile solvents.

-

Equilibration: Place the vials in the shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary time-course study can determine the minimum time required.

-

Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe. To avoid premature crystallization, the syringe can be pre-warmed to the experimental temperature.

-

Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any microscopic solid particles.

-

Quantification (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent using a stream of nitrogen or a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved. c. Reweigh the vial to determine the mass of the dissolved solute.

-

Calculation:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

-

Alternatively, using masses: Solubility (g / 100 g solvent) = [ (mass of solute) / (mass of solution - mass of solute) ] * 100

-

C. Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: Run parallel experiments at different time points (e.g., 24h, 48h, 72h). If the calculated solubility values are consistent, it indicates that equilibrium has been reached.

-

Reproducibility: Perform each measurement in triplicate to ensure the precision and reliability of the results. The relative standard deviation should be within acceptable limits (e.g., <5%).

-

Purity Analysis: The purity of the starting material should be confirmed (e.g., by HPLC, NMR) as impurities can significantly affect solubility measurements.

Conclusion and Field Insights

The structural analysis of this compound reveals its identity as a polar, crystalline solid with significant hydrogen bonding potential. This strongly dictates its solubility profile, favoring polar protic and polar aprotic solvents while showing poor affinity for nonpolar media. For researchers in drug development, this means that solvents like methanol, acetone, and DMSO are excellent starting points for reaction chemistry and initial purification screens. Conversely, nonpolar solvents like hexane or heptane would be ideal anti-solvents for inducing crystallization. The provided experimental protocol offers a standardized and reliable method for generating the precise, quantitative data needed to optimize these critical laboratory and scale-up processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]

- 3. chem.ws [chem.ws]

- 4. This compound | C5H5N3 | CID 1382043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. youtube.com [youtube.com]

A Technical Guide to the Discovery and Enduring Legacy of Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive exploration of the discovery and history of pyrazole and its derivatives, a class of heterocyclic compounds that has become a cornerstone of medicinal chemistry. We delve into the seminal work of Ludwig Knorr in 1883, examining the historical context of 19th-century organic chemistry that set the stage for his groundbreaking synthesis. The narrative follows the evolution from the serendipitous discovery of the pyrazolone analgesic, Antipyrine, to the isolation of the parent pyrazole ring. Core synthetic methodologies, particularly the classical Knorr pyrazole synthesis, are detailed with mechanistic insights and step-by-step protocols. The guide further explores the explosive growth of pyrazole chemistry, highlighting the discovery of key bioactive molecules and their profound impact on therapeutics, from anti-inflammatory agents to modern targeted therapies. Through detailed diagrams, protocols, and a foundation in authoritative references, this document serves as an in-depth resource for professionals seeking to understand the origins and developmental trajectory of this vital chemical scaffold.

The Genesis of a Scaffold: Pyrazoles in the Context of 19th-Century Chemistry

The late 19th century was a period of fervent discovery in organic chemistry, largely fueled by the burgeoning coal tar industry. This industrial byproduct provided a rich and accessible source of aromatic compounds, such as benzene, aniline, and phenylhydrazine, which became the fundamental building blocks for a new era of synthetic chemistry. It was within this environment that chemists began to systematically investigate the reactions of these building blocks, leading to the creation of novel molecular architectures. A primary driver of this research was the search for synthetic alternatives to natural medicines, such as quinine, an antimalarial and antipyretic agent. It was in the pursuit of a quinine substitute that Ludwig Knorr, a student of the renowned Emil Fischer, embarked on the experiments that would lead to an entirely new class of heterocyclic compounds.[1][2]

The Landmark Discovery: Knorr's Synthesis of a Pyrazolone Derivative

In 1883, while attempting to synthesize a quinoline derivative, German chemist Ludwig Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[3][4] The unexpected product was not a quinoline but a novel five-membered heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[3] This discovery, detailed in his publication "Einwirkung von Acetessigester auf Phenylhydrazin," marked the first synthesis of a pyrazole derivative and laid the foundation for what is now famously known as the Knorr pyrazole synthesis.[3][5]

The significance of this initial discovery was twofold. First, it introduced a robust and versatile method for creating a new heterocyclic ring system.[3] Second, a methylated derivative of this initial compound, which Knorr named Antipyrine (also known as phenazone), was found to possess potent analgesic and antipyretic properties.[1][6] Antipyrine quickly became the first wholly synthetic drug to achieve widespread commercial success, dominating the pharmaceutical market until the rise of aspirin.[1][7] This success cemented the importance of the pyrazole scaffold in the nascent field of medicinal chemistry.

The Knorr Pyrazole Synthesis: Mechanism and Causality

The Knorr synthesis involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[8][9] The choice of reactants by Knorr was a direct consequence of the available chemical feedstock of the era; both phenylhydrazine and ethyl acetoacetate were readily accessible.

The generally accepted mechanism proceeds through several key steps:

-

Imine/Hydrazone Formation: The reaction initiates with the acid-catalyzed attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[5][10]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[8][10]

-

Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[10][11]

The intense thermodynamic driving force towards the formation of the aromatic pyrazole ring contributes to the high yields and reliability of this reaction.[10]

Caption: Workflow of the Knorr Pyrazole Synthesis.

From Derivative to Parent: The Isolation of Pyrazole

While Knorr's work established the pyrazolone class, the parent pyrazole ring itself was first synthesized in 1889 by German chemist Hans von Pechmann. He achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[12] This fundamental discovery allowed for a more thorough investigation of the physicochemical properties of the core pyrazole structure.

Physicochemical Properties of the Pyrazole Ring

Pyrazole is a colorless solid with a pyridine-like odor.[13] It is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[14] This unique arrangement confers a distinct set of properties that are critical to its function in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂ | [15] |

| Molar Mass | 68.08 g/mol | [15] |

| Melting Point | 69-70 °C | [12][13] |

| Boiling Point | 186-188 °C | [13] |

| pKa (of conjugate acid) | ~2.5 | [14] |

| pKb | 11.5 | [13] |

The pyrazole ring is aromatic, possessing a delocalized 6π-electron system.[13] It contains two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1), which is weakly acidic, and the other is a pyridine-like nitrogen (N2), which is basic.[14] This dual nature allows the pyrazole moiety to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to biological targets.[16]

Experimental Protocol: The Classical Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the foundational 1883 publication by Ludwig Knorr, providing a procedural basis for the synthesis that launched the field of pyrazole chemistry.[3]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine and ethyl acetoacetate.

Materials:

-

Phenylhydrazine (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (for recrystallization)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Apparatus for vacuum filtration

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.2 equivalents).

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heating: Heat the reaction mixture under reflux at approximately 100-110°C for 1-2 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate. If precipitation is slow, cooling in an ice bath may be necessary.

-

Purification: Collect the crude solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallization: Purify the product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool slowly to form pure crystals of 1-phenyl-3-methyl-5-pyrazolone.

-

Drying and Characterization: Dry the purified crystals and determine the melting point and yield. The expected melting point is approximately 127-130°C.

Causality of Protocol Choices:

-

Excess Ethyl Acetoacetate: A slight excess of the β-ketoester is often used to ensure the complete consumption of the more expensive or reactive hydrazine starting material.

-

Acetic Acid Catalyst: The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[9]

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and dehydration steps, ensuring a reasonable reaction rate.

-

Recrystallization from Ethanol: Ethanol is a suitable solvent because the pyrazolone product has high solubility at high temperatures but lower solubility at room temperature, allowing for effective purification by crystallization.

The Proliferation of Pyrazoles in Medicinal Chemistry

The initial success of Antipyrine spurred decades of research into pyrazole derivatives, revealing a vast spectrum of biological activities.[12][17] The pyrazole scaffold proved to be a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This has led to the development of numerous successful drugs across various therapeutic areas.[18]

| Drug (Example) | Year of Impact | Therapeutic Application | Key Structural Feature |

| Antipyrine | 1883 | Analgesic, Antipyretic | The original pyrazolone scaffold |

| Metamizole | 1922 | Analgesic, Antispasmodic | A more soluble prodrug derivative of the pyrazolone class |

| Sulfinpyrazone | 1950s | Uricosuric (for Gout) | Pyrazolidinedione with a sulfoxide moiety |

| Celecoxib | 1990s | Anti-inflammatory (COX-2 Inhibitor) | Diaryl-substituted pyrazole |

| Sildenafil | 1990s | PDE5 Inhibitor (Erectile Dysfunction) | Fused pyrazolo-pyrimidinone core |

| Rimonabant | 2000s | Cannabinoid Receptor Antagonist | 1,5-diaryl-pyrazole |

The timeline below illustrates the journey from Knorr's initial discovery to the establishment of pyrazoles as a major drug class.

Caption: A timeline of key milestones in pyrazole history.

Conclusion

From a serendipitous discovery in a 19th-century German laboratory to a ubiquitous scaffold in modern pharmaceuticals and agrochemicals, the history of pyrazole is a testament to the power of synthetic chemistry.[19][20] Ludwig Knorr's foundational work not only provided a powerful new synthetic tool but also launched the era of synthetic therapeutics with Antipyrine.[6] The inherent chemical properties of the pyrazole ring—its aromaticity, stability, and capacity for hydrogen bonding—have made it an exceptionally versatile and "privileged" structure in drug design.[12][16] The ongoing development of novel synthetic methods and the continued discovery of new biological activities ensure that the legacy of the pyrazole scaffold will extend far into the future of chemical and medical science.[17][21]

References

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. Metamizole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. name-reaction.com [name-reaction.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. knorr pyrazole synthesis | PPTX [slideshare.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. jchr.org [jchr.org]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ias.ac.in [ias.ac.in]

The Synthetic Versatility of 3-Methyl-1H-pyrazole-4-carbonitrile: A Technical Guide for Chemical Researchers

Abstract

3-Methyl-1H-pyrazole-4-carbonitrile stands as a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique arrangement of a pyrazole core, a reactive nitrile moiety, and a strategically positioned methyl group offers a rich landscape for a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the fundamental reactions of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the core reactivity of this scaffold, exploring N-alkylation, electrophilic substitution, and transformations of the nitrile and methyl functionalities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, with numerous approved pharmaceuticals and agrochemicals featuring this five-membered heterocyclic ring.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. This compound, in particular, serves as a versatile precursor for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.[2]

Synthesis of the Core Scaffold: this compound

The efficient construction of the this compound core is a critical first step for any subsequent chemical exploration. A common and effective method involves the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[3]

DOT Diagram: Synthesis of this compound

Caption: General synthetic route to this compound.

Fundamental Reactions at the Pyrazole Ring

The pyrazole ring of this compound is susceptible to a range of reactions, primarily N-alkylation and electrophilic substitution. The regioselectivity of these reactions is a key consideration for synthetic chemists.

N-Alkylation: A Gateway to Diverse Derivatives

The N-alkylation of unsymmetrical pyrazoles like this compound can lead to two regioisomers: the N1- and N2-alkylated products. The outcome of this reaction is governed by a delicate interplay of steric and electronic factors.[4]

Causality Behind Regioselectivity:

-

Steric Hindrance: The methyl group at the C3 position sterically encumbers the adjacent N2 nitrogen. Consequently, alkylation with bulky electrophiles preferentially occurs at the less hindered N1 position.

-

Electronic Effects: The electron-donating nature of the methyl group and the electron-withdrawing nature of the cyano group influence the nucleophilicity of the two nitrogen atoms.

-

Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the N1/N2 ratio. For instance, using potassium carbonate in a polar aprotic solvent like DMF or DMSO often favors N1-alkylation.[5]

Caption: Factors influencing N-alkylation regioselectivity.

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Reactant | Product | Yield (%) | Reference |

| 3-Amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | N/A | 56 | [2] |

| Methyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate | N/A | 12 | [2] |

| 1-Methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | N/A | 60 | [2] |

Electrophilic Substitution: Functionalizing the Carbon Framework

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In the case of this compound, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The methyl group at C3 is an activating group, while the cyano group at C4 is a deactivating group. However, since the C4 position is already substituted, electrophilic substitution will likely occur at the C5 position, directed by the N1 atom of the pyrazole ring.

Halogenation of pyrazoles can be readily achieved using N-halosuccinimides (NXS) as the halogen source.[6]

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

-

Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize from a suitable solvent if necessary.

Nitration of pyrazoles typically requires the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.[7] The reaction conditions must be carefully controlled to avoid over-nitration or side reactions. The directing effects of the methyl and cyano groups will influence the position of nitration.

Transformations of the Nitrile Group

The cyano group at the C4 position is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids and primary amines.[8][9]

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[10]

-

To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (3.0 eq).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

-

The carboxylic acid product will precipitate out of solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purify by distillation or chromatography as needed.

Reactivity of the Methyl Group

The methyl group at the C3 position can also participate in chemical transformations, most notably in condensation reactions.

Knoevenagel Condensation

The active methylene protons of the methyl group can be deprotonated by a base to form a carbanion, which can then undergo a Knoevenagel condensation with an aldehyde or ketone.[11][12] This reaction provides a route to extend the carbon chain and introduce new functional groups.

Caption: Knoevenagel condensation of the C3-methyl group.

Cycloaddition Reactions

While the pyrazole ring itself is aromatic and generally does not participate in cycloaddition reactions, the nitrile group can act as a dienophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings (tetrazoles or oxadiazoles, respectively).[13] This provides a powerful method for the construction of more complex fused heterocyclic systems.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The strategic placement of the methyl and cyano groups on the pyrazole core allows for a wide range of chemical transformations at the nitrogen and carbon atoms of the ring, as well as at the functional groups themselves. This guide has provided a comprehensive overview of the fundamental reactions of this important scaffold, offering both mechanistic insights and practical experimental protocols. A thorough understanding of this chemistry will undoubtedly continue to fuel the discovery and development of novel molecules with significant applications in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," enabling the design and synthesis of a vast array of derivatives with a broad spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the significant pharmacological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral potential. We will delve into the underlying mechanisms of action, discuss structure-activity relationships (SAR), and present key experimental methodologies for their evaluation, offering a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Enduring Versatility of the Pyrazole Ring

The journey of pyrazole in medicine began with the synthesis of Antipyrine in 1884, an early analgesic and antipyretic.[5] Since then, the pyrazole core has been integrated into a multitude of approved drugs, including the blockbuster anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscoring its therapeutic significance.[2] The metabolic stability of the pyrazole ring is a key factor in its successful application in drug design.[3] The two nitrogen atoms within the ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[6] Furthermore, the planarity of the ring allows for π–π stacking interactions, while its susceptibility to substitution at various positions provides a rich landscape for chemical modification and optimization of pharmacological properties.[7][8] This guide will systematically explore the diverse biological activities stemming from this remarkable scaffold.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Pyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][9] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[10]

Mechanism of Action: Targeting the Pillars of Cancer Progression

The anticancer effects of pyrazole derivatives are frequently attributed to their ability to inhibit various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][11]

-

Kinase Inhibition: Many pyrazole-based compounds have been designed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[7][10] For instance, some derivatives have shown dual inhibitory activity against EGFR and VEGFR-2, leading to enhanced anticancer effects.[7] The pyrazole scaffold can effectively occupy the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[11][12]

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

-

Induction of Apoptosis: Pyrazole compounds can induce programmed cell death through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[13]

-

p53-MDM2 Interaction Inhibition: Some novel pyrazole derivatives have been designed to inhibit the interaction between p53 and its negative regulator MDM2, leading to the stabilization and activation of p53 and subsequent tumor suppression.[14]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer efficacy of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[7] For example, the introduction of bulky aromatic groups at the N1 and C3 positions has been shown to enhance cytotoxicity. Similarly, the incorporation of a carbothioamide moiety has led to potent EGFR inhibitors.[15]

Representative Anticancer Pyrazole Derivatives

The following table summarizes the activity of selected pyrazole derivatives against various cancer cell lines.

| Compound Class | Target Cell Line(s) | Reported IC50 Values (µM) | Reference |

| Indole-Pyrazole Hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | [7] |

| 5-Alkylated Selanyl-1H-Pyrazoles | HepG2 | 13.85 - 15.98 | [7] |

| Pyrazole-Imide Derivatives | A-549 | 3.22 - 27.43 | [8] |

| Pyrazole-Thiazolidinone Hybrids | Lung Cancer Cell Lines | Moderate Inhibition | [16] |

| Pyrazole Carbaldehyde Derivatives | MCF7 | 0.25 | [17] |

| 1,3,4-Triarylpyrazoles | HePG-2, MCF-7, PC-3, A-549, HCT-116 | Potent Activity | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of novel pyrazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrazoles are primarily mediated through the inhibition of enzymes and signaling pathways involved in the inflammatory cascade.[5]

-

Cyclooxygenase (COX) Inhibition: A major mechanism is the inhibition of COX enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[5] Celecoxib, a selective COX-2 inhibitor, is a prime example of a pyrazole-based anti-inflammatory drug.[5]

-

Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[5][19]

-

Cytokine Modulation: Pyrazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

-

NF-κB Suppression: The transcription factor NF-κB plays a central role in inflammation. Certain pyrazole compounds can inhibit the NF-κB signaling pathway, thereby downregulating the expression of various inflammatory genes.[5]

Caption: Anti-inflammatory mechanisms of pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][21][22]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are not as extensively studied as their other biological activities, but several potential targets have been identified:

-

DNA Gyrase Inhibition: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[21]

-

Disruption of Cell Membrane Integrity: Certain derivatives may exert their antimicrobial effect by disrupting the structure and function of the microbial cell membrane.

-

Inhibition of Key Metabolic Pathways: Pyrazoles may interfere with essential metabolic pathways in microorganisms, leading to growth inhibition.

Representative Antimicrobial Pyrazole Derivatives

| Compound Class | Target Organism(s) | Reported MIC Values (µg/mL) | Reference |

| 1,3-Diphenyl Pyrazoles | Staphylococcus aureus, Escherichia coli | 1 - 8 | [21] |

| Imidazo-pyridine Substituted Pyrazoles | Broad-spectrum antibacterial | < 1 | [21] |

| Pyrazole Carbothiohydrazides | Aspergillus niger, S. aureus, Bacillus subtilis | 2.9 - 125 | [22] |

| Pyrano[2,3-c]pyrazole Derivatives | Bacillus subtilis, E. coli | 125 (for some derivatives) | [23] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have been investigated for their anticonvulsant properties, with some showing potent activity in preclinical models.[24][25]

Mechanism of Action

The precise mechanisms underlying the anticonvulsant effects of pyrazoles are still under investigation, but they are thought to involve the modulation of neuronal ion channels and neurotransmitter systems. Some studies suggest that these compounds may enhance the activity of the inhibitory neurotransmitter GABA or block voltage-gated sodium or calcium channels.[26]

Experimental Models for Anticonvulsant Screening

-

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is sensitive to compounds that elevate the seizure threshold.[24]

One study reported a pyrazole derivative, compound 7h, as a potent anticonvulsant in both MES and scPTZ models in mice.[24]

Antiviral Activity: A New Frontier in Pyrazole Research

Recent research has highlighted the potential of pyrazole derivatives as antiviral agents.[27][28] Studies have demonstrated their activity against a range of viruses, including Newcastle disease virus (NDV) and various coronaviruses.[27][29]

Mechanism of Action

The antiviral mechanisms of pyrazoles are still being elucidated, but molecular docking studies suggest that they may interfere with viral entry, replication, or assembly by binding to key viral proteins. For instance, some pyrazole derivatives have shown the ability to bind to the immune receptor TLR4, which is involved in the host response to viral infections.[27] Other studies have explored their potential to inhibit viral proteases or polymerases.

Notable Antiviral Pyrazole Derivatives

-

A series of 4-substituted pyrazole derivatives showed significant protection against Newcastle disease virus in vitro.[27]

-

Pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E.[29]

-

Some pyrazole derivatives containing an oxime moiety have shown inactivation effects against the Tobacco Mosaic Virus (TMV).[30]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. The extensive research into their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties has yielded numerous promising lead compounds and several clinically successful drugs.

The future of pyrazole-based drug discovery lies in the rational design of more selective and potent derivatives, leveraging computational tools for in silico screening and molecular modeling. The exploration of novel hybrid molecules that combine the pyrazole core with other pharmacophores holds significant promise for developing multi-target drugs with enhanced efficacy and reduced side effects. As our understanding of the molecular basis of diseases deepens, the versatile pyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of new and innovative therapeutics to address unmet medical needs.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijnrd.org [ijnrd.org]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. pubs.acs.org [pubs.acs.org]

Foreword: The Architectural Blueprint of a Privileged Scaffold

An In-Depth Technical Guide to the Structural Analysis of 3-Methyl-1H-pyrazole-4-carbonitrile

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "biologically privileged" scaffold.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[3][4] The molecule at the heart of this guide, this compound (C₅H₅N₃), represents a fundamental building block within this important class of heterocycles.[5]

Understanding the precise three-dimensional architecture of this molecule is not an academic exercise; it is the critical first step in rational drug design and structure-activity relationship (SAR) studies.[6] This guide eschews a simple recitation of data. Instead, it provides a holistic, field-proven framework for the comprehensive structural elucidation of this compound, explaining the causality behind each analytical choice and integrating experimental data with computational validation. We will explore how a combination of crystallographic, spectroscopic, and computational techniques provides a self-validating system to define its structure with unimpeachable confidence.

The Foundational Framework: Molecular Structure and Annular Tautomerism

The primary structural question for many 1H-pyrazoles substituted at the 3- and 5-positions is that of annular tautomerism: the migration of the N-H proton between the two nitrogen atoms.[7][8] For the title compound, this results in an equilibrium between two tautomeric forms: this compound and 5-methyl-1H-pyrazole-4-carbonitrile.

The relative stability and prevalence of these tautomers are governed by a delicate balance of electronic effects of the substituents, steric hindrance, and intermolecular interactions (especially hydrogen bonding) in solution or the solid state.[7][8] Delineating which tautomer is present, or if a mixture exists, is a primary goal of the structural analysis. Theoretical studies and experimental data on related pyrazoles suggest that the specific substitution pattern and environment play a crucial role in favoring one form over the other.[9][10]

Caption: Prototropic tautomerism in 3(5)-methyl-1H-pyrazole-4-carbonitrile.

Definitive Architecture: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the solid-state structure of a molecule. It provides precise data on bond lengths, bond angles, torsional angles, and, crucially, the specific tautomer present in the crystal lattice. Furthermore, it reveals the supramolecular architecture, detailing the intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal packing.[6][11]

While a specific crystal structure for this compound is not publicly deposited as of this writing, the analysis of numerous pyrazole derivatives provides a robust and validated protocol.[12][13][14] The crystal packing in pyrazoles is often dominated by hydrogen bonds, with the N-H group acting as a donor and the pyridine-like N2 atom or other functional groups (like the nitrile) acting as acceptors, frequently forming dimers or catemeric chains.[13][14]

Data Presentation: Expected Crystallographic Parameters

The following table summarizes typical bond lengths and angles expected for the pyrazole core, based on published data for similar structures.[12][15]

| Parameter | Expected Value (Å or °) | Rationale & Significance |

| Bond Lengths (Å) | ||

| N1-N2 | ~1.35 - 1.38 | Characteristic of a single bond with partial double bond character within an aromatic system. |

| N2-C3 | ~1.32 - 1.34 | Shorter than N1-C5, indicating more double bond character. |

| C3-C4 | ~1.42 - 1.45 | Reflects bonding between two sp² hybridized carbons. |

| C4-C5 | ~1.38 - 1.41 | Aromatic C-C bond. |

| N1-C5 | ~1.34 - 1.36 | Aromatic C-N bond. |

| C4-C(N) | ~1.43 - 1.45 | Single bond between the pyrazole ring and the nitrile carbon. |

| C≡N | ~1.14 - 1.16 | Typical triple bond length for a nitrile group. |

| Bond Angles ( °) | ||

| C5-N1-N2 | ~110 - 113 | Internal angle of the five-membered ring. |

| N1-N2-C3 | ~105 - 108 | The smallest angle in the ring, characteristic of the pyrazole core. |

| N2-C3-C4 | ~111 - 114 | Internal ring angle. |

| C3-C4-C5 | ~104 - 107 | Internal ring angle. |

| C4-C5-N1 | ~106 - 109 | Internal ring angle. |

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol is a self-validating system, where the quality of the final refined structure (indicated by metrics like R-factor) confirms the success of the preceding steps.

-

Crystal Selection and Mounting:

-

Action: Select a suitable single crystal (clear, well-defined faces, free of cracks) under a polarizing microscope.

-

Causality: The quality of the crystal directly dictates the quality and resolution of the diffraction data. A poor-quality crystal will yield a poorly resolved or unsolvable structure.

-

Procedure: Mount the selected crystal on a goniometer head using a cryoprotectant oil.

-

-

Data Collection:

-

Action: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on the diffractometer.[6]

-

Causality: Low temperature minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher resolution data, which allows for more precise determination of atomic positions.

-

Procedure: Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) and a detector over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

Action: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

-